![molecular formula C12H8ClN3OS B2368007 2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol CAS No. 241132-39-8](/img/structure/B2368007.png)
2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol” is a chemical compound with the CAS number 241132-39-8 . It has a molecular weight of 201.68 . The compound is typically stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H8ClN3S/c1-9-4-5-6 (8)10-7-11 (5)2-3-12-7/h2-3,9H,4H2,1H3
. This code provides a specific description of the compound’s molecular structure, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.68 . It is typically stored at room temperature and is available in oil form . For more specific physical and chemical properties, it’s recommended to refer to a detailed chemical database or material safety data sheet (MSDS).Scientific Research Applications
Agrochemical Applications
Thiazole derivatives, including those containing the 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl moiety, have found applications in agrochemicals. These compounds can act as pesticides, herbicides, or fungicides. Their mode of action may involve disrupting essential biological processes in pests or pathogens, making them valuable tools for crop protection and yield enhancement .
Photographic Sensitizers
Thiazoles, due to their electronic properties, have been employed as sensitizers in photographic materials. They enhance the sensitivity of photographic films or papers to light, allowing for better image capture and reproduction. The 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl derivative could contribute to this field by improving light absorption and enhancing image quality .
Industrial Applications
Thiazole-based compounds play a role in various industrial processes. For instance, they are used in rubber vulcanization, liquid crystals, and catalysts. The 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl derivative might find applications in these areas, contributing to material science and process optimization .
Pharmaceutical and Biological Activities
The 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl derivative exhibits diverse biological activities, making it intriguing for drug discovery and development:
- Antimicrobial Activity : Thiazoles, including sulfazole, possess antimicrobial properties. The 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl derivative could be explored as a potential antibacterial or antifungal agent .
- Antiretroviral Activity : Ritonavir, an antiretroviral drug used in HIV/AIDS treatment, contains a thiazole moiety. The 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl derivative might have similar effects .
- Anticancer Potential : Tiazofurin, a thiazole-based compound, exhibits anticancer activity. The 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl derivative could be investigated for its impact on cancer cells .
- Other Activities : Thiazoles have been studied for their anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective effects. The 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl derivative might contribute to these therapeutic areas .
Natural Products and Structural Features
Thiazole moieties are present in natural products like vitamin B and penicillin. The 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl derivative could serve as a structural feature for designing novel compounds inspired by nature .
Safety and Hazards
properties
IUPAC Name |
2-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-11-9(16-5-6-18-12(16)15-11)7-14-8-3-1-2-4-10(8)17/h1-7,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCBTUAGYVZECV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(N=C3N2C=CS3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.